molecular formula C32H46O9 B1257086 galphimine E

galphimine E

Cat. No. B1257086
M. Wt: 574.7 g/mol
InChI Key: MAASNULAYUTHCM-STODXTIPSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

galphimine E is a natural product found in Galphimia gracilis and Galphimia glauca with data available.

Scientific Research Applications

1. Pharmacological Properties and CNS Disorders

Galphimine E, along with other compounds from Galphimia glauca, has been studied for its potential in treating central nervous system (CNS) disorders. Notably, it has been shown that Galphimia glauca exhibits sedative, spasmolytic, and anticonvulsant activities, with research indicating a clear structure-activity relationship among the compounds isolated from this plant. This suggests the involvement of certain chemical structures in its biological activity, emphasizing the importance of specific hydroxy groups and double bonds in its pharmacological properties (González-Cortázar, Tortoriello, & Alvarez, 2005).

2. Metabolic Profiling and Neuropharmacological Activities

Studies have utilized metabolic profiling to analyze populations of Galphimia glauca, revealing variations in the production of galphimines, including this compound. These variations significantly affect the plant's neuropharmacological activities. The presence of galphimines is a good marker for CNS activity, with further studies required to understand the impact of these variations on anti-inflammatory and other therapeutic properties (Sharma et al., 2012).

3. Anxiolytic Effects and Chemical Derivatives

Research on the anxiolytic effects of this compound, as well as its chemical derivatives, has been conducted. Intraperitoneal administration of certain galphimine derivatives has shown significant anxiolytic-like effects in animal models. These studies highlight the potential role of free hydroxyl groups and the presence of double bonds in the A ring for the anxiolytic activity of these compounds (Herrera-Ruiz et al., 2006).

properties

Molecular Formula

C32H46O9

Molecular Weight

574.7 g/mol

IUPAC Name

methyl (1S,2R,5S,10S,11S,14S,15S,21R,22R,23S)-22-acetyloxy-10,23-dihydroxy-21-[(1R)-1-hydroxyethyl]-2,5,8,14-tetramethyl-18-oxo-19-oxapentacyclo[12.9.0.02,11.05,10.015,21]tricosa-7,16-diene-11-carboxylate

InChI

InChI=1S/C32H46O9/c1-18-10-11-27(4)12-14-29(6)24-23(36)25(41-20(3)34)30(19(2)33)17-40-22(35)9-8-21(30)28(24,5)13-15-31(29,26(37)39-7)32(27,38)16-18/h8-10,19,21,23-25,33,36,38H,11-17H2,1-7H3/t19-,21+,23+,24+,25+,27-,28+,29-,30-,31+,32+/m1/s1

InChI Key

MAASNULAYUTHCM-STODXTIPSA-N

Isomeric SMILES

CC1=CC[C@@]2(CC[C@@]3([C@H]4[C@@H]([C@@H]([C@]5(COC(=O)C=C[C@H]5[C@@]4(CC[C@]3([C@@]2(C1)O)C(=O)OC)C)[C@@H](C)O)OC(=O)C)O)C)C

Canonical SMILES

CC1=CCC2(CCC3(C4C(C(C5(COC(=O)C=CC5C4(CCC3(C2(C1)O)C(=O)OC)C)C(C)O)OC(=O)C)O)C)C

synonyms

galphimine E

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
galphimine E
Reactant of Route 2
galphimine E
Reactant of Route 3
galphimine E
Reactant of Route 4
galphimine E
Reactant of Route 5
galphimine E
Reactant of Route 6
galphimine E

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.